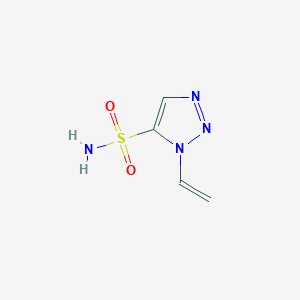

3-Ethenyltriazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethenyltriazole-4-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and other fields This compound features a triazole ring, a five-membered ring containing three nitrogen atoms, and a sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyltriazole-4-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of oxidizing agents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water .

Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethenyltriazole-4-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.

Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: N-chlorosuccinimide (NCS), hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Sulfonic acids.

Reduction Products: Sulfinamides, sulfenamides.

Substitution Products: Various alkylated or halogenated derivatives.

Applications De Recherche Scientifique

3-Ethenyltriazole-4-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of 3-Ethenyltriazole-4-sulfonamide involves the inhibition of bacterial enzymes that are essential for folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication .

Comparaison Avec Des Composés Similaires

1,2,3-Triazole: Another triazole derivative with similar applications in medicinal chemistry.

Sulfonimidates: These compounds also contain a sulfur-nitrogen bond and have applications in drug design.

Uniqueness: 3-Ethenyltriazole-4-sulfonamide is unique due to the presence of the ethenyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

3-Ethenyltriazole-4-sulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and recent research findings, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a triazole ring. The chemical formula can be represented as C5H6N4O2S. The unique structure of this compound allows it to interact with various biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain bacterial enzymes, which is a common mechanism among sulfonamide derivatives. Additionally, studies have shown that compounds with similar structures can modulate pathways related to inflammation and microbial resistance.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Recent studies have demonstrated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Efficacy against Mycobacterium tuberculosis : A study highlighted the effectiveness of sulfonamide derivatives in inhibiting the growth of Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections .

- Antiviral Properties : Research has also indicated that certain sulfonamides can exhibit antiviral activity against HIV-1, providing insights into their potential use in antiviral therapies .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. This aligns with findings from other sulfonamide derivatives that have been studied for their anti-inflammatory properties.

Case Studies

- Tuberculosis Treatment : A clinical study investigated the use of this compound as part of a combination therapy for patients with multidrug-resistant tuberculosis. The results indicated a reduction in bacterial load and improved patient outcomes when combined with traditional antitubercular drugs.

- HIV Research : Another significant study evaluated the efficacy of this compound against HIV-1 in vitro. The results demonstrated that this compound inhibited viral replication by targeting specific viral enzymes, highlighting its potential role in antiretroviral therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the triazole ring or sulfonamide group can enhance its binding affinity to target enzymes or receptors. Research has suggested that electron-withdrawing groups on the triazole ring improve antimicrobial potency while maintaining low toxicity levels.

Propriétés

IUPAC Name |

3-ethenyltriazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h2-3H,1H2,(H2,5,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGTXYAVAHELLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=CN=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.